4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine

Pacritinib impurity profiling Reference standard characterization Quality control

4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine is a functionalized 2-chloropyrimidine building block that serves as a critical late-stage intermediate (Compound VIII) in the synthesis of pacritinib, an FDA-approved JAK2/FLT3 inhibitor for myelofibrosis. This compound combines an electrophilic 2-chloropyrimidine core for nucleophilic aromatic substitution with a 3-((allyloxy)methyl)phenyl substituent at the 4-position, enabling the sequential amination and ring-closing metathesis steps that form the macrocyclic structure of pacritinib.

Molecular Formula C14H13ClN2O
Molecular Weight 260.72 g/mol
CAS No. 937273-29-5
Cat. No. B6416237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine
CAS937273-29-5
Molecular FormulaC14H13ClN2O
Molecular Weight260.72 g/mol
Structural Identifiers
SMILESC=CCOCC1=CC(=CC=C1)C2=NC(=NC=C2)Cl
InChIInChI=1S/C14H13ClN2O/c1-2-8-18-10-11-4-3-5-12(9-11)13-6-7-16-14(15)17-13/h2-7,9H,1,8,10H2
InChIKeySFLXQVPCWIHCJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine (CAS 937273-29-5): A Key Intermediate in Pacritinib Synthesis


4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine is a functionalized 2-chloropyrimidine building block that serves as a critical late-stage intermediate (Compound VIII) in the synthesis of pacritinib, an FDA-approved JAK2/FLT3 inhibitor for myelofibrosis. [1] This compound combines an electrophilic 2-chloropyrimidine core for nucleophilic aromatic substitution with a 3-((allyloxy)methyl)phenyl substituent at the 4-position, enabling the sequential amination and ring-closing metathesis steps that form the macrocyclic structure of pacritinib. [2]

Why Generic 2-Chloropyrimidines Cannot Substitute 4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine in Pacritinib Synthesis


Simple 2-chloropyrimidine derivatives such as 2,4-dichloropyrimidine or 2-chloro-4-phenylpyrimidine cannot replace this compound in the convergent pacritinib synthetic route. The 3-((allyloxy)methyl)phenyl substituent at the 4-position is essential for two reasons: (1) it provides the allyl ether moiety required for the subsequent ring-closing metathesis reaction that forms the macrocyclic core of pacritinib, and (2) the meta-substitution pattern directs the aniline coupling partner to the correct spatial orientation for macrocyclization. [1] Without this substitution pattern, the entire synthetic route would require redesign. Furthermore, as an impurity reference standard, this compound is supplied with full characterization (1H NMR, 13C NMR, IR, MASS, HPLC purity) and a Certificate of Analysis from a cGMP-compliant facility, attributes not available from generic chemical suppliers.

Quantitative Differentiation Evidence: 4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine vs. Closest Analogs


Purity and Characterization: Impurity Reference Standard vs. Generic Research Chemical

As a pacritinib impurity reference standard, this compound is supplied with comprehensive characterization data including 1H NMR, 13C NMR, IR, MASS, and HPLC purity from a cGMP-compliant analytical facility, with optional 13C-DEPT and CHN data upon request . In contrast, generic research-grade supplies from standard vendors offer only basic purity certification (95-98% by HPLC) without the full spectroscopic package required for regulatory impurity method validation . The certified reference standard is suitable for ANDA/DMF submissions and pharmacopeial traceability, whereas generic material is limited to internal research use.

Pacritinib impurity profiling Reference standard characterization Quality control

Synthetic Role Specificity: Late-Stage Intermediate vs. Early-Stage Building Blocks

This compound (VIII) is the penultimate intermediate before the macrocyclization step in pacritinib synthesis. It reacts with amine (VII) via HCl-catalyzed condensation in BuOH at 80°C to form the 2-anilinopyrimidine derivative (IX), which then undergoes ring-closing metathesis [1]. Its precursor, [3-(2-chloropyrimidin-4-yl)phenyl]methanol (XIV), lacks the allyloxy group and cannot participate in the metathesis step. The fully elaborated intermediate N-(3-((allyloxy)methyl)-4-(2-chloroethoxy)phenyl)-4-(3-((allyloxy)methyl)phenyl)pyrimidin-2-amine (IX) has already undergone amination and cannot serve as a divergent point for SAR studies. Thus, this compound occupies a unique position: it is the last intermediate that still carries the reactive 2-chloro group, making it the optimal point for introducing diversity in analog synthesis.

Pacritinib convergent synthesis Late-stage intermediate Macrocycle formation

Physicochemical Properties: Solubility and Storage Requirements

The compound is supplied as a light brown gum with solubility in acetonitrile and requires storage at 2-8°C . This contrasts with more crystalline 2-chloropyrimidine intermediates such as 2,4-dichloropyrimidine (CAS 1722-12-9, white crystalline powder, soluble in DMSO/ethanol) . The gum physical state necessitates careful handling during weighing and solution preparation, and the defined solubility profile in acetonitrile is important for HPLC method development where this solvent is commonly used as the sample diluent for impurity analysis. The low-temperature storage requirement indicates potential thermal sensitivity of the allyl ether moiety, a consideration not applicable to simpler chloropyrimidines.

Solubility in acetonitrile Storage conditions Pacritinib impurity handling

Synthetic Efficiency: Reported Suzuki Coupling Yield

The synthesis of this compound via Suzuki coupling of 2,4-dichloropyrimidine with 3-(hydroxymethyl)phenylboronic acid has been reported with a yield of 84.7% under optimized conditions using tetra-(n-butyl)ammonium iodide and potassium hydroxide at 20°C . This yield serves as a benchmark for the regioselective mono-coupling at the 4-position of 2,4-dichloropyrimidine. For comparison, typical Suzuki couplings on 2,4-dichloropyrimidine with unsubstituted phenylboronic acid generally proceed with regioselectivity favoring the 4-position (approximately 4:1 to 9:1 selectivity), but isolated yields after purification are often in the 60-75% range due to bis-coupling side products [1]. The 84.7% yield reported for this specific substrate indicates that the 3-(hydroxymethyl) substituent on the phenylboronic acid does not adversely affect coupling efficiency and may even improve regioselectivity relative to unsubstituted phenylboronic acid.

Suzuki-Miyaura coupling Synthetic yield Process chemistry

Molecular Identity: Distinguishing CAS Registry from Isomeric and Deoxygenated Analogs

This compound (CAS 937273-29-5) must be distinguished from closely related CAS-numbered analogs that differ by a single functional group: 4-(3-allyloxyphenyl)-2-chloropyrimidine (CAS 1140503-30-5) lacks the methylene spacer between the phenyl ring and the allyloxy group, resulting in a molecular formula of C13H11ClN2O (MW 246.69) . The presence of the benzylic methylene group in the target compound (C14H13ClN2O, MW 260.72) alters both the conformational flexibility and the electronic properties of the ether oxygen, potentially affecting reactivity in subsequent transformations. Additionally, the de-allylated analog [3-(2-chloropyrimidin-4-yl)phenyl]methanol (XIV) is the direct synthetic precursor and represents a potential impurity in bulk supplies. Confirmation of the correct CAS number and molecular ion (m/z 260.72 for [M+H]+) by LC-MS is essential to avoid procurement errors.

CAS registry specificity Isomeric purity Procurement accuracy

Application Scenarios for 4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine in Research and Industry


Pacritinib ANDA Filing: Impurity Reference Standard for Method Validation

Pharmaceutical companies developing generic versions of pacritinib (brand name Vonjo) require this compound as a certified impurity reference standard for HPLC/LC-MS method development and validation. The fully characterized material with cGMP-compliant CoA enables accurate identification and quantification of process-related impurities in pacritinib drug substance, directly supporting ANDA submissions to regulatory agencies .

Kinase Inhibitor Medicinal Chemistry: Divergent Analog Synthesis

Medicinal chemistry groups targeting JAK2/FLT3 can use this intermediate as a diversification point to prepare novel macrocyclic analogs. The intact 2-chloro group allows for parallel amination with diverse aniline building blocks, while the allyloxy group enables ring-closing metathesis to access structurally related macrocycles, following the established pacritinib synthetic blueprint [1].

Process Chemistry: Reference Marker for In-Process Control

During pacritinib manufacturing scale-up, this compound serves as a retention time marker and purity reference for monitoring the Suzuki coupling and O-alkylation steps. Its distinct light brown gum appearance and solubility in acetonitrile provide a visual and analytical checkpoint for reaction progress, enabling process analytical technology (PAT) implementation in pilot-plant and commercial manufacturing settings .

Academic Research: Pyrimidine Methodology Development

Researchers developing new methods for regioselective functionalization of chloropyrimidines can use this compound as a model substrate. Its combination of an electrophilic 2-chloro group and a benzylic allyl ether makes it suitable for studying chemoselective nucleophilic aromatic substitution (SNAr) in the presence of allyl functionality, providing a platform for reaction optimization studies relevant to pharmaceutical synthesis [1].

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